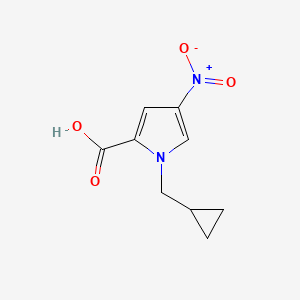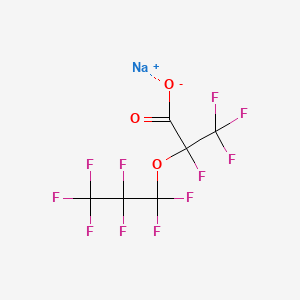![molecular formula C18H17ClN4O B8647192 2-[3-(3-chloropyrazin-2-yl)oxypiperidin-1-yl]quinoline](/img/structure/B8647192.png)
2-[3-(3-chloropyrazin-2-yl)oxypiperidin-1-yl]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-(3-chloropyrazin-2-yl)oxypiperidin-1-yl]quinoline is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a quinoline core linked to a piperidine ring, which is further connected to a chloropyrazine moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(3-chloropyrazin-2-yl)oxypiperidin-1-yl]quinoline typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2-chloroquinoline with phenylhydrazine in the presence of 1-pentanol, followed by N-alkylation using sodium carbonate . This method allows for the efficient formation of the quinoline core and subsequent functionalization to introduce the piperidine and chloropyrazine groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
2-[3-(3-chloropyrazin-2-yl)oxypiperidin-1-yl]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloropyrazine moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted pyrazine derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and antiviral agent.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-[3-(3-chloropyrazin-2-yl)oxypiperidin-1-yl]quinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
類似化合物との比較
Similar Compounds
- 2-(1-(1-(tert-Butoxycarbonyl)piperidin-3-yl)-1H-pyrazol-4-yl)acetic acid
- 2-chloroquinoline derivatives
Uniqueness
2-[3-(3-chloropyrazin-2-yl)oxypiperidin-1-yl]quinoline stands out due to its unique combination of a quinoline core, piperidine ring, and chloropyrazine moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
分子式 |
C18H17ClN4O |
|---|---|
分子量 |
340.8 g/mol |
IUPAC名 |
2-[3-(3-chloropyrazin-2-yl)oxypiperidin-1-yl]quinoline |
InChI |
InChI=1S/C18H17ClN4O/c19-17-18(21-10-9-20-17)24-14-5-3-11-23(12-14)16-8-7-13-4-1-2-6-15(13)22-16/h1-2,4,6-10,14H,3,5,11-12H2 |
InChIキー |
DLYPYRJLQKALHP-UHFFFAOYSA-N |
正規SMILES |
C1CC(CN(C1)C2=NC3=CC=CC=C3C=C2)OC4=NC=CN=C4Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![6-(4-{2-[(2-Hydroxyethyl)amino]propyl}phenoxy)hexan-1-ol](/img/structure/B8647140.png)








